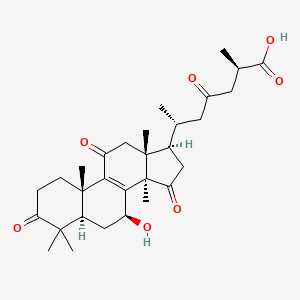

Ganoderic acid C1

Description

This compound has been reported in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVGSCZIHGRVAV-NJNFCIENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915031 | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95311-97-0, 108340-60-9 | |

| Record name | Ganoderic acid C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ganoderic Acid C1: A Technical Guide on its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C1 (GAC1) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional Asian medicine for centuries, revered for its wide range of therapeutic properties. In modern oncology research, GAC1 is emerging as a compound of interest, not for direct cytotoxicity, but for its potent anti-inflammatory effects which are intrinsically linked to cancer progression. Chronic inflammation is a key driver of tumor initiation, promotion, and metastasis. GAC1's primary mechanism of action in the context of cancer appears to be the modulation of the tumor microenvironment by suppressing key inflammatory pathways.

This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its influence on critical signaling pathways in cancer-relevant cell types. It includes quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows.

Core Mechanism of Action: Attenuation of Pro-Inflammatory Signaling

The principal anti-cancer-related activity of this compound identified in preclinical studies is its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine that plays a crucial role in promoting cancer-related inflammation. GAC1 achieves this by intervening in several key intracellular signaling cascades, primarily in immune cells like macrophages, which are abundant in the tumor microenvironment.

The inhibition of TNF-α production by GAC1 is primarily associated with the significant down-regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Furthermore, GAC1 has been shown to partially suppress the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways, which also contribute to the inflammatory response.[1]

By mitigating the inflammatory signaling cascade, GAC1 can potentially reduce the pro-tumorigenic effects of chronic inflammation, such as angiogenesis, cell proliferation, and metastasis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from in vitro studies, demonstrating the dose-dependent effects of GAC1 on TNF-α production and cell viability.

Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages

| GAC1 Concentration (µg/mL) | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |

| 0 (LPS Control) | 3500 ± 300 | 0% |

| 5 | 2800 ± 250 | 20% |

| 10 | 2100 ± 200 | 40% |

| 20 | 1400 ± 150 | 60% |

| 40 | 800 ± 100 | 77% |

| Data are expressed as mean ± S.D. and are representative of data found in the literature.[2] |

Table 2: Effect of this compound on the Viability of RAW 264.7 Macrophages (MTT Assay)

| GAC1 Concentration (µg/mL) | Cell Viability (%) |

| 0 (Control) | 100% |

| 2.5 | ~100% |

| 5 | ~100% |

| 10 | ~98% |

| 20 | ~95% |

| 40 | ~92% |

| Data indicates that GAC1 exhibits low cytotoxicity at concentrations effective for inhibiting TNF-α production.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.

Cell Culture and LPS Stimulation

This protocol describes the culture of murine macrophages and their stimulation to induce a pro-inflammatory response, creating a model to test the action of GAC1.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Plating: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Discard the old medium.

-

Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL).

-

Simultaneously, or after a pre-incubation period with GAC1, add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.[2]

-

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.

Quantification of TNF-α by ELISA

This protocol details the steps for measuring the concentration of TNF-α in the collected cell culture supernatants using a sandwich ELISA.

-

Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Detection Antibody:

-

Wash the plate three times.

-

Add a biotinylated detection antibody specific for TNF-α to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate:

-

Wash the plate three times.

-

Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

-

Incubate for 20-30 minutes at room temperature, protected from light.[5]

-

-

Substrate Development:

-

Wash the plate five times.

-

Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

-

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

-

Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.[4]

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is for assessing the levels of key signaling proteins to determine the effect of GAC1 on their activation (phosphorylation) and expression.

-

Protein Extraction:

-

Culture and treat cells as described in Protocol 1.

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cell lysate, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 (MAPK) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system or X-ray film. Densitometry analysis can be performed to quantify the protein levels.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced TNF-α production.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound.

Conclusion

The current body of research strongly suggests that this compound exerts its primary anti-cancer-related effects through potent anti-inflammatory mechanisms. By significantly down-regulating the NF-κB pathway and partially suppressing MAPK/AP-1 signaling, GAC1 effectively reduces the production of the key pro-inflammatory cytokine TNF-α. This action can disrupt the inflammatory tumor microenvironment that is critical for cancer cell survival, proliferation, and metastasis. While GAC1 may not be a cytotoxic agent in the classical sense, its ability to modulate these critical signaling pathways makes it a promising candidate for further investigation, potentially as an adjuvant therapy to enhance the efficacy of conventional cancer treatments or as a component of chemopreventive strategies. Future research should aim to validate these findings in more complex in vivo cancer models and explore the full spectrum of its molecular targets.

References

- 1. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C1, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of this compound and related ganoderic acids. The information presented herein is intended to support further research and development of this promising natural compound for therapeutic applications. While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on closely related ganoderic acids to provide a foundational understanding.

Pharmacokinetic Profile

The oral bioavailability of ganoderic acids, in general, is considered to be low.[4][5] Studies on various ganoderic acids indicate rapid absorption following oral administration, with peak plasma concentrations reached relatively quickly. However, the overall exposure is limited, suggesting challenges in achieving therapeutic concentrations.

Absorption

Ganoderic acids are generally absorbed from the gastrointestinal tract.[6] For instance, studies on ganoderic acid A show rapid absorption, with the time to reach maximum plasma concentration (Tmax) being less than an hour after oral administration in rats.[7][8] The absorption of some ganoderic acids can be influenced by food. For example, food has been shown to decrease the maximum concentration (Cmax) and delay the Tmax of ganoderic acid A, while significantly impeding both the rate and extent of ganoderic acid F absorption.[5]

Distribution

Following absorption, ganoderic acids are distributed to various tissues and organs.[6] Due to their lipophilic nature, they are expected to have a considerable volume of distribution.

Metabolism

Ganoderic acids undergo metabolism primarily in the liver, involving both Phase I and Phase II reactions.[6] Studies on ganoderic acid A have shown extensive metabolism, with numerous metabolites identified in bile, plasma, and urine. The primary metabolic pathways include reduction, oxidation, and hydroxylation.[9][10][11] The cytochrome P450 enzyme CYP3A appears to be a key enzyme responsible for the biotransformation of some ganoderic acids.[9][11]

Excretion

The primary route of excretion for ganoderic acids and their metabolites is through the bile.[6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for various ganoderic acids, providing an insight into their behavior in vivo. It is important to note the variability in these parameters, which can be attributed to the specific ganoderic acid, the animal model used, and the dosage administered.

| Ganoderic Acid | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |

| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [7][8] |

| Ganoderic Acid A | Rat | 200 mg/kg (oral) | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [7][8] |

| Ganoderic Acid A | Rat | 400 mg/kg (oral) | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [7][8] |

| Ganoderic Acid H | Rat | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [12] |

| Ganoderic Acid F | Human | 3000 mg (oral) | Not Reported | ~0.5 | Not Reported | Not Reported | [5] |

Experimental Protocols

Quantification of Ganoderic Acids in Biological Matrices

The quantification of ganoderic acids in plasma and other biological samples is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Sample Preparation:

-

Plasma samples are mixed with a protein precipitation agent, such as acetonitrile, to remove proteins.

-

The mixture is centrifuged, and the supernatant is collected.

-

The supernatant is then evaporated to dryness and reconstituted in the mobile phase for analysis.

LC-MS/MS Conditions for Ganoderic Acid A Analysis:

-

Column: C18 reverse-phase column.[7]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid).[7]

-

Flow Rate: 0.3 mL/min.[7]

-

Detection: Mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization.[7]

-

Monitored Transitions: For Ganoderic acid A, the transition of m/z 515.8 -> 285.1 is monitored.[7]

General workflow for the quantification of ganoderic acids.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages by down-regulating the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator protein-1 (AP-1) signaling pathways.[13]

Inhibitory effect of this compound on inflammatory pathways.

Conclusion

This compound holds considerable promise as a therapeutic agent due to its anti-inflammatory properties. However, its development is hampered by a need for a more complete understanding of its bioavailability and pharmacokinetic profile. The data from related ganoderic acids suggest rapid absorption but low overall bioavailability. Future research should focus on elucidating the specific ADME properties of this compound and exploring formulation strategies to enhance its oral bioavailability. A thorough characterization of its metabolic fate and potential for drug-drug interactions will also be crucial for its successful clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]

- 10. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Effects of Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C1, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved. The evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB signaling pathway and partial suppression of the MAPK and AP-1 signaling cascades.[1][2] This makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Inhibition of TNF-α Production by this compound

| Cell Line | Stimulant | This compound Concentration | % Inhibition of TNF-α | IC50 Value | Reference |

| RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | 20 µg/mL | Significant reduction | 24.5 µg/mL[3] | [1] |

| Human PBMCs (from asthma patients) | LPS (2 µg/mL) | 20 µg/mL | Significant reduction | Not Determined | [1] |

Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

| Signaling Pathway | Protein | This compound Concentration (µg/mL) | Observed Effect | Reference |

| NF-κB | Phospho-IκBα | 10 and 20 | Dose-dependent reduction | [1] |

| Phospho-p65 (nuclear) | 10 and 20 | Dose-dependent reduction | [1] | |

| MAPK | Phospho-ERK1/2 | 10 and 20 | Reduction | [1] |

| Phospho-JNK | 10 and 20 | Reduction | [1] | |

| Phospho-p38 | 10 and 20 | No significant effect | [1] | |

| AP-1 | c-Jun | 10 and 20 | Reduction | [1] |

| c-Fos | 10 and 20 | No significant effect | [1] |

Signaling Pathways Modulated by this compound

This compound attenuates the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages by targeting key signaling cascades. The primary mechanism involves the inhibition of the NF-κB pathway, with additional modulatory effects on the MAPK and AP-1 pathways.

Caption: this compound inhibits inflammatory signaling pathways.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the literature for investigating the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).

-

Allow cells to adhere and grow overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20 µg/mL) for a specified duration (e.g., 24 hours).

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).

-

Control groups should include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Caption: General experimental workflow for in vitro studies.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Following the treatment protocol in a 96-well plate, remove the culture medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Quantification of TNF-α by ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

After the 24-hour LPS stimulation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the TNF-α ELISA according to the manufacturer's instructions (commercial kits are widely available).

-

Briefly, this involves adding the supernatants to wells pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the concentration of TNF-α in the samples by comparing the absorbance to a standard curve generated with known concentrations of recombinant TNF-α.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Protocol:

-

Protein Extraction:

-

Whole-cell lysates: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractions:

-

Harvest cells and resuspend in a hypotonic buffer.

-

Incubate on ice to allow cells to swell.

-

Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse the nuclei using a high-salt nuclear extraction buffer.

-

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, c-Jun, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the relative protein expression levels.

-

Conclusion

The in vitro evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages and human immune cells is a key finding. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB pathway and partial suppression of the MAPK and AP-1 pathways, provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases. The detailed protocols and data provided herein are intended to facilitate further research and development efforts in this promising area.

References

- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ganoderic Acid C1: A Technical Guide to its Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant immunomodulatory activities, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This document provides a comprehensive technical overview of GAC1's mechanism of action, supported by quantitative data from key in vitro and in vivo studies. GAC1 primarily exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This inhibition is achieved through the targeted downregulation of critical intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). This guide details the experimental evidence, protocols, and molecular pathways associated with GAC1's immunomodulatory role.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

GAC1's immunomodulatory effects are primarily attributed to its ability to interfere with key signaling cascades that regulate the expression of inflammatory mediators. In immune cells such as macrophages, stimulation by lipopolysaccharide (LPS) typically triggers a robust inflammatory response orchestrated by the NF-κB, MAPK, and AP-1 pathways. GAC1 has been shown to suppress these pathways at multiple checkpoints.

The inhibition of the NF-κB pathway is a central mechanism. GAC1 reduces the phosphorylation of IκBα (p-IκBα), which prevents the release and nuclear translocation of the p65 subunit of NF-κB.[1] This sequesters NF-κB in the cytoplasm, inhibiting the transcription of target genes like TNF-α.

Furthermore, GAC1 partially suppresses the MAPK and AP-1 signaling pathways. It has been observed to decrease the phosphorylation of ERK1/2 and JNK, but not p38, within the MAPK cascade.[1] This selective inhibition affects the activation of the AP-1 transcription factor, as evidenced by the reduced expression of its component c-Jun.[1] The collective downregulation of these pathways culminates in a potent anti-inflammatory effect.[2][3]

Caption: GAC1 inhibits LPS-induced TNF-α production via NF-κB, MAPK, and AP-1 pathways.

Quantitative Data on Immunomodulatory Effects

In Vitro Efficacy

GAC1 demonstrates a dose-dependent inhibition of TNF-α production in both murine macrophage cell lines and human peripheral blood mononuclear cells (PBMCs) without inducing cytotoxicity.[1][3]

| Cell Type | Stimulant | GAC1 Concentration (µg/mL) | TNF-α Inhibition (%) | Cytotoxicity | Reference |

| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 10 | ~40% | Not Observed | [1] |

| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 20 | ~60% | Not Observed | [1] |

| RAW 264.7 Macrophages | LPS (1.0 µg/mL) | 40 | ~80% | Not Observed | [1] |

| Human PBMCs (Asthma Patients) | LPS (2.0 µg/mL) | 10 | Significant Inhibition | Not Observed | [1][2] |

| Human PBMCs (Asthma Patients) | LPS (2.0 µg/mL) | 20 | Significant Inhibition | Not Observed | [1][2] |

Note: Inhibition percentages are approximate values derived from published graphs.

In Vivo Efficacy (Murine Asthma Model)

In a ragweed-induced murine model of steroid-resistant neutrophilic asthma, chronic oral administration of GAC1 significantly attenuated airway inflammation.[4][5]

| Parameter | Treatment Group | Outcome | Reference |

| Cellular Infiltration (BALF) | |||

| Airway Neutrophilia | GAC1 (20 mg/kg) | Significantly Reduced (P < 0.01 vs Sham) | [4] |

| Airway Eosinophilia | GAC1 (20 mg/kg) | Significantly Reduced | [6] |

| Cytokine Levels (BALF) | |||

| TNF-α | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |

| IL-4 | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |

| IL-5 | GAC1 (20 mg/kg) | >60% Inhibition (P < 0.05-0.001 vs Sham) | [4] |

| IFN-γ | GAC1 (20 mg/kg) | Elevated Levels | [4] |

| Other Markers | |||

| MUC5AC Gene Expression (H292 cells) | GAC1 (40 µg/mL) | Significantly Decreased (P < 0.001) | [4][6] |

| Reactive Oxygen Species (ROS) (H292 cells) | GAC1 (40 µg/mL) | Significantly Decreased (P < 0.001) | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to investigate the immunomodulatory effects of GAC1.

In Vitro Analysis of TNF-α Inhibition

Caption: Standard workflow for in vitro evaluation of GAC1's anti-inflammatory effects.

-

Cell Culture: Murine macrophage cells (RAW 264.7) or human PBMCs are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1]

-

GAC1 Treatment and LPS Stimulation: Cells are pre-treated with varying concentrations of GAC1 (e.g., 0, 10, 20, 40 µg/mL) for a specified duration (e.g., 1 hour) before being stimulated with LPS (1-2 µg/mL) to induce an inflammatory response.[1]

-

TNF-α Measurement: After incubation (e.g., 24 hours), cell culture supernatants are collected. The concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1]

-

Western Blot Analysis: To analyze signaling pathways, cells are lysed after a shorter LPS stimulation period (e.g., 15-60 minutes). Total protein or nuclear/cytoplasmic fractions are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-IκBα, p-p65, p-ERK1/2, p-JNK, c-Jun).[1]

-

Cell Viability Assay: To rule out cytotoxicity, cell viability is assessed using methods like the MTT assay after treatment with GAC1 for 24 hours.[1]

In Vivo Murine Model of Asthma

Caption: Experimental timeline for the in vivo murine model of neutrophilic asthma.

-

Animal Model: Balb/c mice are used for this model.[5]

-

Sensitization and Challenge: Mice are sensitized via intraperitoneal injections of ragweed (RW) extract with alum as an adjuvant on days 0 and 7. Subsequently, from day 15 to 42, mice receive chronic oral treatment with GAC1 (e.g., 20 mg/kg). Airway inflammation is induced by intranasal RW challenges on days 43 and 44.[5]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: At day 46, mice are euthanized, and BALF is collected. Total and differential cell counts (neutrophils, eosinophils, macrophages) are performed to assess cellular infiltration.[4]

-

Cytokine Analysis: Cytokine levels (TNF-α, IL-4, IL-5, IFN-γ) in the BALF supernatant are measured by ELISA.[4]

-

Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize and score peribronchial and perivascular inflammation.[4]

Conclusion and Future Directions

This compound is a potent immunomodulatory compound that suppresses pro-inflammatory responses by inhibiting the NF-κB, MAPK, and AP-1 signaling pathways. Both in vitro and in vivo studies provide strong evidence for its ability to reduce the production of TNF-α and other key cytokines, and to attenuate inflammatory cell infiltration in disease models. These characteristics make GAC1 a compelling candidate for further investigation and development as a therapeutic agent for a range of inflammatory conditions, including steroid-resistant asthma and potentially other TNF-α-mediated diseases.[2][3] Future research should focus on clinical trials to establish its safety and efficacy in human populations, as well as on optimizing drug delivery systems to enhance its therapeutic potential.

References

- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological activity of triterpenoids from Ganoderma lucidum

An In-depth Technical Guide to the Biological Activity of Triterpenoids from Ganoderma lucidum

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, used to promote health and longevity.[1][2][3] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects.[4][5][6] These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus.[5][6]

The diverse biological activities of Ganoderma triterpenoids (GTs) are attributed to the varied substituents on their tetracyclic skeleton and side chains.[5] Extensive research has demonstrated their potential as anti-tumor, anti-inflammatory, antioxidant, antiviral, and hepatoprotective agents.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

Key Biological Activities

Ganoderma lucidum triterpenoids exhibit a broad spectrum of pharmacological activities. They are particularly noted for their potent anti-cancer and anti-inflammatory properties.

-

Anticancer Activity: GTs have been shown to inhibit cancer cell growth through multiple mechanisms, including inducing cell cycle arrest, triggering apoptosis (programmed cell death), and suppressing tumor metastasis and angiogenesis.[7][8][9] Triterpenes demonstrate cytotoxicity towards a range of cancer cell lines, including hepatoma, cervical, lung, and prostate cancer cells.[1][2]

-

Anti-inflammatory Activity: Many triterpenoids isolated from G. lucidum exhibit significant anti-inflammatory effects.[10][11] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[11][12][13] This activity is primarily mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[12][13][14]

-

Antiviral Activity: Certain ganoderic acids have demonstrated inhibitory activity against the HIV-1 protease, an essential enzyme for viral replication.[15]

-

Other Activities: Research has also pointed to hepatoprotective, antioxidant, and 5α-reductase inhibitory activities, suggesting potential applications in liver diseases, conditions related to oxidative stress, and benign prostatic hyperplasia.[4][5][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various triterpenoids isolated from Ganoderma lucidum.

Table 1: Cytotoxicity of Ganoderma lucidum Triterpenoids Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Ganoderenic Acid D | Hep G2 (Liver Cancer) | 0.14 ± 0.01 mg/mL | [16] |

| Ganoderenic Acid D | HeLa (Cervical Cancer) | 0.18 ± 0.02 mg/mL | [16] |

| Ganoderenic Acid D | Caco-2 (Colon Cancer) | 0.26 ± 0.03 mg/mL | [16] |

| Ethyl Lucidenate A | CA46 (Burkitt's Lymphoma) | 20.42 µg/mL | [17] |

| Ethyl Lucidenate A | HL-60 (Leukemia) | 25.98 µg/mL | [17] |

| 15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one | HeLa (Cervical Cancer) | 1 µM | [7] |

| Lucidadiol | HeLa (Cervical Cancer) | 5 µM | [7] |

| Ganoderiol F | HeLa (Cervical Cancer) | 8 µM | [7] |

Table 2: Enzyme Inhibitory and Other Bioactivities

| Compound | Target/Assay | Activity/IC50 Value | Reference |

| Ganoderic Acid DM | 5α-reductase Inhibition | IC50 = 10.6 μM | [4] |

| Tsugaric Acid A | Superoxide Anion Formation (fMLP/CB-stimulated neutrophils) | Significant Inhibition | [10] |

| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | β-glucuronidase Release (fMLP/CB-stimulated neutrophils) | Significant Inhibition | [10] |

| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | Nitric Oxide (NO) Production (LPS/IFN-γ-stimulated microglia) | Potent Inhibition | [10] |

| Ganoderic Acid C6 | Anticomplement Activity (Classical Pathway) | IC50 = 4.8 μM | [18] |

Mechanisms of Action & Signaling Pathways

Triterpenoids exert their biological effects by modulating specific intracellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.

Anti-inflammatory Signaling Pathway

Ganoderma triterpenoids effectively suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In macrophages stimulated by lipopolysaccharide (LPS), triterpenoids block the phosphorylation of IKK and IκBα, preventing the nuclear translocation of the NF-κB p65 subunit.[13][19][20] This leads to decreased expression of pro-inflammatory genes like iNOS and COX-2, and reduced production of cytokines such as TNF-α and IL-6.[13][21] They also inhibit the phosphorylation of MAP kinases like ERK1/2 and JNK, which suppresses the activation of the AP-1 transcription factor.[13]

Caption: Inhibition of NF-κB and MAPK pathways by G. lucidum triterpenoids.

Apoptosis Induction Pathway (Anticancer)

The anticancer activity of triterpenoids is often mediated by the induction of apoptosis through the intrinsic (mitochondrial) pathway.[22] Compounds like Ganoderic Acid T can upregulate pro-apoptotic proteins such as p53 and Bax, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7][22] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[22][23][24]

Caption: Intrinsic apoptosis pathway induced by G. lucidum triterpenoids.

General Experimental Workflow

The discovery and characterization of bioactive triterpenoids from G. lucidum follow a systematic workflow, from extraction to mechanistic studies.

Caption: General workflow for isolation and analysis of bioactive triterpenoids.

Experimental Protocols

This section outlines the common methodologies used to assess the biological activities of Ganoderma lucidum triterpenoids.

Triterpenoid Extraction and Isolation

-

Objective: To extract and isolate triterpenoid-rich fractions from G. lucidum.

-

Protocol:

-

Grinding: Dried fruiting bodies or spores of G. lucidum are ground into a fine powder.

-

Extraction: The powder is typically extracted with an organic solvent like ethanol.[25] A common method involves maceration with 95% ethanol for several hours at a controlled temperature (e.g., 30-60°C).[16][25] Ultrasonic-assisted extraction (UAE) can also be employed to enhance efficiency.[26]

-

Filtration and Concentration: The extract is filtered, and the supernatant is concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.

-

Isolation: The crude extract is further purified using chromatographic techniques. This often involves sequential steps like silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate individual triterpenoid compounds.[16]

-

Identification: The structures of isolated compounds are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[27][28]

-

Cell Viability (Cytotoxicity) Assay - MTT Assay

-

Objective: To determine the cytotoxic effect of triterpenoids on cancer cell lines.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, Hep G2) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[29]

-

Treatment: The cells are treated with various concentrations of the isolated triterpenoids (or total extract) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[29] Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[29]

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570-590 nm.[29] Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

-

Anti-inflammatory Assay - Nitric Oxide (NO) Production

-

Objective: To measure the inhibitory effect of triterpenoids on the production of the inflammatory mediator nitric oxide (NO) in macrophages.

-

Protocol:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.

-

Treatment: Cells are pre-treated with various concentrations of triterpenoids for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13][19]

-

Incubation: The cells are incubated for approximately 24 hours to allow for NO production.

-

Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: After a short incubation at room temperature, the absorbance is measured at around 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Conclusion

Triterpenoids from Ganoderma lucidum represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented anticancer and anti-inflammatory activities, underpinned by their ability to modulate key signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis, make them compelling candidates for drug discovery and development.[7][13] The quantitative data and standardized protocols summarized in this guide provide a valuable resource for researchers aiming to further explore the pharmacological properties of these natural compounds. Future research, including more extensive in vivo studies and clinical trials, is necessary to fully translate the therapeutic promise of Ganoderma lucidum triterpenoids into clinical applications.[7][8][9]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 8. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. imispain.com [imispain.com]

- 11. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 16. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 27. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 2.10. MTT Assay [bio-protocol.org]

Ganoderic Acid C1: A Technical Guide to its Structure-Activity Relationship in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid C1, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its modulatory effects on key inflammatory pathways. This document summarizes quantitative data on its biological activity, details the experimental protocols for its evaluation, and visualizes the involved signaling cascades and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including asthma, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. This compound has garnered significant attention for its ability to suppress the production of pro-inflammatory mediators, notably tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective anti-inflammatory therapeutics.

Structure-Activity Relationship of this compound

The anti-inflammatory activity of ganoderic acids is intrinsically linked to their chemical structure. While comprehensive SAR studies specifically on a wide range of this compound derivatives are still emerging, existing data on various ganoderic acids provide valuable insights.

Inhibition of Pro-inflammatory Cytokines

This compound is a potent inhibitor of TNF-α production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to inhibit TNF-α production with a half-maximal inhibitory concentration (IC50) of 24.5 µg/mL[1]. This inhibitory effect is a cornerstone of its anti-inflammatory action.

Studies on other ganoderic acids, such as A, F, and H, suggest that the presence and position of hydroxyl groups on the triterpene skeleton are crucial for their biological activity[2]. For instance, hydroxylation at positions C-3, C-7, and C-15 has been associated with the cytotoxic effects of certain ganoderic acids on breast cancer cells, indicating the importance of these functional groups in molecular interactions[2]. While this pertains to anticancer activity, it underscores the significance of specific structural motifs that likely also influence anti-inflammatory potency.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Biological Activity | Cell Line | IC50 | Reference |

| This compound | TNF-α Inhibition | RAW 264.7 | 24.5 µg/mL | [1] |

Further research is required to populate this table with a broader range of this compound derivatives and their corresponding anti-inflammatory activities.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of NF-κB in response to inflammatory stimuli[1]. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including TNF-α.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is another critical pathway in the inflammatory response. This compound has been shown to partially suppress the MAPK pathway, contributing to its anti-inflammatory profile[3]. By inhibiting the phosphorylation of key MAPK proteins, this compound can further reduce the expression of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a designated period (e.g., 24 hours for cytokine measurements).

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Use a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

After another incubation and washing step, add the substrate for the enzyme and measure the resulting color change using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Cell Line: Human lung mucoepidermoid carcinoma (NCI-H292) cells are a suitable model.

-

Procedure:

-

Seed cells in a 96-well black plate and allow them to adhere.

-

Pre-treat the cells with this compound or its derivatives.

-

Load the cells with DCFDA (e.g., 10-50 µM) in serum-free media for a specified time (e.g., 30-45 minutes) at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Induce ROS production by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/mL).

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

MUC5AC Gene Expression Analysis by Real-Time PCR (RT-PCR)

This method quantifies the mRNA expression levels of MUC5AC, a major airway mucin.

-

Cell Line: NCI-H292 cells are commonly used.

-

RNA Isolation and cDNA Synthesis:

-

After treatment, lyse the cells and isolate total RNA using a suitable kit.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using the synthesized cDNA, MUC5AC-specific primers, and a fluorescent dye such as SYBR Green.

-

Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

The relative expression of MUC5AC is calculated using the comparative Ct (ΔΔCt) method.

-

Conclusion and Future Directions

This compound is a compelling natural product with significant anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While the foundational aspects of its mechanism of action are being elucidated, a comprehensive understanding of its structure-activity relationship is still in its nascent stages. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the construction of robust SAR models, guiding the development of novel, highly potent, and selective anti-inflammatory agents. Furthermore, detailed investigations into the specific molecular targets of this compound will provide deeper insights into its therapeutic potential for a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Signaling Pathway Targets of Ganoderic Acid C1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular targets of Ganoderic acid C1 (GA-C1), a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. GA-C1 has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer activities. This guide focuses on its interactions with key cellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathway Targets of this compound

This compound exerts its biological effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the NF-κB, MAPK, and AP-1 pathways, which are central to inflammatory responses. Evidence also points towards interactions with apoptosis-related mechanisms, a common feature of many ganoderic acids.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In pathological conditions, constitutive activation of NF-κB is common.

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[1][2] It suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in macrophages and peripheral blood mononuclear cells (PBMCs) from asthma patients by down-regulating NF-κB expression.[1][2] This inhibitory action is crucial for its anti-inflammatory effects observed in conditions like Crohn's Disease and asthma.[1][2][3] Studies have shown that GA-C1 blocks NF-κB activation, thereby preventing the transcription of downstream inflammatory genes.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid C1: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising therapeutic agent with significant anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of GAC1, focusing on its mechanisms of action, supporting quantitative data, and detailed experimental protocols. GAC1 exerts its potent anti-inflammatory effects primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production. This is achieved by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[1][2] Evidence also suggests that GAC1 can induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent. This document is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Mechanism of Action

Anti-inflammatory Activity

This compound demonstrates notable anti-inflammatory effects, primarily by targeting the production of the pro-inflammatory cytokine TNF-α.[2] This inhibitory action is mediated through the downregulation of several key signaling cascades.

-

NF-κB Signaling Pathway: GAC1 has been shown to inhibit the NF-κB signaling pathway. It reduces the expression of the p65 subunit of NF-κB and decreases the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including TNF-α.

-

MAPK and AP-1 Signaling Pathways: GAC1 also partially suppresses the MAPK and AP-1 signaling pathways.[2] Western blot analyses have shown that GAC1 can reduce the phosphorylation of ERK1/2 and JNK, while its effect on p38 phosphorylation is less pronounced.[2] By inhibiting these pathways, GAC1 further contributes to the reduction of inflammatory responses.

-

Direct TNF-α Binding: Molecular docking studies have indicated a high binding affinity between GAC1 and TNF-α, with a binding energy of -10.8 kcal/mol.[3] This suggests that GAC1 may also exert its anti-inflammatory effects through direct interaction with and inhibition of TNF-α.

-

Reduction of Reactive Oxygen Species (ROS): GAC1 has been observed to decrease the production of intracellular ROS, which are known to contribute to inflammatory processes.[3]

Anti-cancer Activity

While extensive research on the anti-cancer properties of this compound is still ongoing, preliminary evidence and studies on related ganoderic acids suggest its potential in oncology. The primary proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[4]

-

Mitochondria-Mediated Apoptosis: It is hypothesized that GAC1, similar to other ganoderic acids, can induce apoptosis through the intrinsic mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4]

-

Modulation of Bcl-2 Family Proteins: The apoptotic activity of ganoderic acids is associated with a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4]

-

Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been observed with other ganoderic acids.[4]

Data Presentation

In Vitro Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Result | Reference |

| TNF-α Production | RAW 264.7 Macrophages | GAC1 (20 µg/mL) + LPS (1 µg/mL) | Significant suppression of TNF-α | [2] |

| TNF-α Production | RAW 264.7 Macrophages | GAC1 (40 µg/mL) + LPS (1 µg/mL) | Significant suppression of TNF-α | [2] |

| TNF-α Production | Human PBMCs (from asthma patients) | GAC1 (20 µg/mL) + LPS | Significant inhibition of TNF-α | [2] |

| IC50 for TNF-α Inhibition | RAW 264.7 Macrophages | GAC1 | ~20 µg/mL | [2] |

| NF-κB p65 Expression | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Dose-dependent decrease | [2] |

| IκBα Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Dose-dependent decrease | [2] |

| ERK1/2 Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Suppression observed | [2] |

| JNK Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | Suppression observed | [2] |

| p38 Phosphorylation | RAW 264.7 Macrophages | GAC1 (10 & 20 µg/mL) + LPS | No significant change | [2] |

| Intracellular ROS Production | NCI-H292 Cells | GAC1 (40 µg/mL) + PMA | Significant suppression | [3] |

In Vivo Anti-inflammatory Activity (Murine Asthma Model)

| Parameter | Treatment | Result | Reference |

| Pulmonary Inflammation | Chronic GAC1 (20 mg/kg) | Significantly reduced (P < 0.01–0.001 vs Sham) | [3] |

| Airway Neutrophilia | Chronic GAC1 (20 mg/kg) | Significantly reduced (P < 0.01 vs Sham) | [3] |

| TNF-α Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |

| IL-4 Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |

| IL-5 Levels (BALF) | Chronic GAC1 (20 mg/kg) | Significantly inhibited (P < 0.05–0.001 vs Sham) | [3] |

Molecular Docking

| Parameter | Value | Reference |

| Binding Energy (GAC1-TNFα complex) | -10.8 kcal/mol | [3] |

Experimental Protocols

Cell Culture

-

RAW 264.7 Murine Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

NCI-H292 Human Lung Epithelial Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation

This compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

TNF-α Measurement (ELISA)

-

Cells are treated with this compound for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody specific for TNF-α.

-

Supernatants and standards are added to the wells and incubated.

-

A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

-

A standard curve is used to determine the concentration of TNF-α in the samples.

Western Blot Analysis for Signaling Proteins

-

After treatment with this compound and/or an inflammatory stimulus, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[5]

-

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin) overnight at 4°C.[5]

-

After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells are seeded and treated with various concentrations of this compound for a specified time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry.

-